DMT-2'-OMe-D-Ribitol phosphoramidite

Oligonucleotide Synthesis Purity Quality Control

DMT-2'-OMe-D-Ribitol phosphoramidite (CAS 1470023-72-3) is a specialized abasic phosphoramidite monomer belonging to the class of non-nucleosidic modifiers. It is supplied as a white to off-white solid with a purity of ≥ 97% and is designed for solid-phase oligonucleotide synthesis.

Molecular Formula C36H47N2O7P
Molecular Weight 650.7 g/mol
Cat. No. B15598525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-OMe-D-Ribitol phosphoramidite
Molecular FormulaC36H47N2O7P
Molecular Weight650.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H47N2O7P/c1-26(2)38(27(3)4)46(44-23-11-22-37)45-35-33(41-7)24-42-34(35)25-43-36(28-12-9-8-10-13-28,29-14-18-31(39-5)19-15-29)30-16-20-32(40-6)21-17-30/h8-10,12-21,26-27,33-35H,11,23-25H2,1-7H3/t33-,34-,35?,46?/m1/s1
InChIKeyILNDTNDFFVRREN-JBCGOQPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMT-2'-OMe-D-Ribitol Phosphoramidite: A Predefined 2'-O-Methyl Abasic Monomer for Oligonucleotide Synthesis


DMT-2'-OMe-D-Ribitol phosphoramidite (CAS 1470023-72-3) is a specialized abasic phosphoramidite monomer belonging to the class of non-nucleosidic modifiers . It is supplied as a white to off-white solid with a purity of ≥ 97% and is designed for solid-phase oligonucleotide synthesis [1]. Its primary function is to introduce the stable, synthetic abasic mimic 'Y34' at specific sites within an oligonucleotide sequence, a tool used for investigating the structural and functional consequences of missing nucleobases in DNA and RNA [2].

The Critical Need for DMT-2'-OMe-D-Ribitol Phosphoramidite Over Generic Spacers in Stable Abasic Site Mimicry


Standard abasic site mimics, such as the tetrahydrofuran analog 'dSpacer,' are structurally and functionally distinct from the Y34 modification introduced by DMT-2'-OMe-D-Ribitol phosphoramidite [1]. While dSpacer is a common, stable abasic site model, it lacks the 2'-O-methyl (2'-OMe) modification and the specific stereochemistry of the ribitol scaffold [1]. This fundamental difference means that oligonucleotides synthesized with a generic spacer will not replicate the conformational constraints, duplex stability, or nuclease resistance conferred by a 2'-OMe abasic modification [2]. Consequently, substituting DMT-2'-OMe-D-Ribitol phosphoramidite with a simpler, unmodified abasic reagent introduces uncontrolled variables into research, potentially invalidating comparative studies on RNA stability, structure-activity relationships, or the development of chemically modified therapeutic oligonucleotides [3].

Quantitative Differentiation Guide for DMT-2'-OMe-D-Ribitol Phosphoramidite


DMT-2'-OMe-D-Ribitol Phosphoramidite's Specific Purity Profile for Reproducible Oligonucleotide Synthesis

DMT-2'-OMe-D-Ribitol phosphoramidite is commercially available with a guaranteed purity of ≥ 97% [1], and one supplier (MedChemExpress) specifically lists a purity of 99.20% . This level of purity is critical for ensuring high coupling efficiency and minimizing the accumulation of truncated failure sequences during solid-phase synthesis, a key differentiator when selecting reagents for long or complex oligonucleotides.

Oligonucleotide Synthesis Purity Quality Control

Enhanced Duplex Stability with Y34 Modification via DMT-2'-OMe-D-Ribitol Phosphoramidite

Oligonucleotides containing the Y34 abasic substitution, derived from this phosphoramidite, exhibit distinct thermal stability profiles compared to other abasic mimics [1]. Melting temperature (Tm) analysis of RNA duplexes reveals that the Y34 modification results in a unique Tm curve, different from that of the Y33 substitution, indicating that the specific structure of the 2'-OMe ribitol scaffold modulates duplex stability in a predictable, non-random manner [1].

RNA Interference Duplex Stability Melting Temperature

Intrinsic Nuclease Resistance Conferred by the 2'-OMe Scaffold in DMT-2'-OMe-D-Ribitol

The 2'-O-methyl (2'-OMe) modification is a well-established strategy for increasing the nuclease resistance of synthetic oligonucleotides [1]. By incorporating DMT-2'-OMe-D-Ribitol phosphoramidite, this stabilizing 2'-OMe modification is integrated directly into the abasic site mimic. This is in contrast to standard abasic mimics like 'dSpacer' which lack this protective 2'-substitution and leave the local phosphodiester backbone more vulnerable to enzymatic degradation [2].

Nuclease Resistance Oligonucleotide Stability Chemical Modification

Defined Application Scenarios for DMT-2'-OMe-D-Ribitol Phosphoramidite


Structure-Activity Relationship (SAR) Studies in Therapeutic RNA Design

In the development of allele-selective siRNAs or antisense oligonucleotides, the Y34 abasic site is used to probe the contribution of specific nucleobases to duplex stability and target recognition [1]. By using DMT-2'-OMe-D-Ribitol phosphoramidite, researchers can systematically replace individual nucleotides with a stable, 2'-OMe-modified abasic site. This allows for precise correlation of a loss-of-function phenotype (e.g., reduced Tm, altered potency) with the absence of a specific base-pairing interaction, while maintaining overall backbone stability. The distinct Tm profile of Y34, as shown in comparative studies, provides a known benchmark for these experiments [2].

Investigating DNA Damage and Repair Mechanisms with a Stable Abasic Mimic

Abasic sites are the most common form of DNA damage. The Y34 group is a chemically stable analog of a natural abasic lesion, making it an ideal tool for studying DNA repair pathways (e.g., Base Excision Repair) and the mutagenic potential of polymerases encountering a non-instructive lesion [3]. The high purity of the phosphoramidite ensures that the synthesized lesion-containing oligonucleotides are well-defined and free of side products that could confound sensitive biochemical and biophysical assays. The 2'-OMe modification further prevents unwanted strand cleavage during the assay, which is a known complication when using less stable abasic mimics [4].

Synthesis of Internal Modifications for Diagnostic Probes

In molecular diagnostics, internal modifications are often required to tune the properties of probes, such as altering their melting temperature or introducing a site for specific protein recognition. DMT-2'-OMe-D-Ribitol phosphoramidite allows for the precise placement of a stable, non-nucleosidic abasic site, which can serve as a structural perturbation or a defined binding site. The compatibility of the 2'-OMe protecting group with standard RNA synthesis cycles and deprotection protocols streamlines the manufacturing process, reducing the risk of side reactions that can compromise probe performance.

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